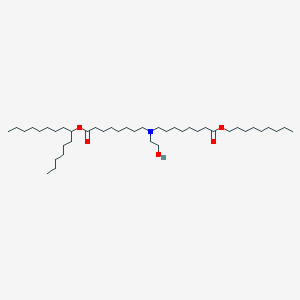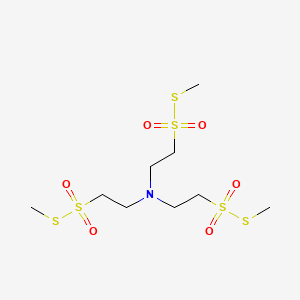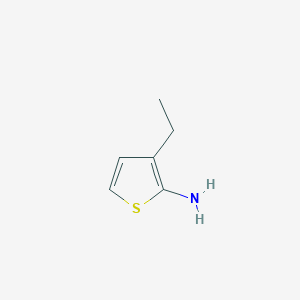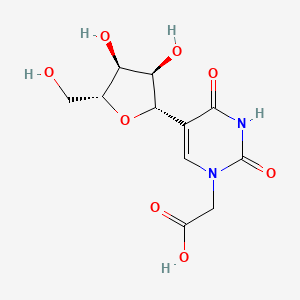
2-Piperidin-4-yl-phenylamine 2HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Piperidin-4-yl)aniline dihydrochloride is a chemical compound with the molecular formula C11H18Cl2N2 It is a derivative of aniline and piperidine, both of which are significant in organic chemistry and pharmaceutical applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-yl)aniline dihydrochloride typically involves the reaction of piperidine with aniline under specific conditions. One common method includes the hydrogenation of pyridine derivatives using nanocatalysts such as cobalt, ruthenium, or nickel . Another approach involves the photochemical method for obtaining bicyclic piperidinones from dienes via intramolecular cycloaddition, followed by reduction to form piperidines .
Industrial Production Methods
Industrial production of 2-(Piperidin-4-yl)aniline dihydrochloride often involves large-scale hydrogenation processes using metal catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. Recrystallization is commonly used to purify the compound, ensuring it meets the required standards for industrial applications .
化学反応の分析
Types of Reactions
2-(Piperidin-4-yl)aniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reduction reactions often use reducing agents to convert the compound into its reduced form.
Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for hydrogenation, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while reduction can produce reduced forms. Substitution reactions can result in various substituted derivatives, depending on the functional groups introduced .
科学的研究の応用
2-(Piperidin-4-yl)aniline dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of biologically active compounds.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of various industrial chemicals and materials
作用機序
The mechanism of action of 2-(Piperidin-4-yl)aniline dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to changes in their activity. This interaction can result in various biological effects, depending on the specific targets involved .
類似化合物との比較
2-(Piperidin-4-yl)aniline dihydrochloride can be compared with other similar compounds, such as:
1-(Piperidin-4-yl)pyridine: This compound has a similar piperidine structure but differs in its functional groups.
4-(Piperidin-4-yl)benzamide: Another similar compound with a benzamide group instead of an aniline group.
N-(Piperidin-4-yl)benzamide derivatives: These compounds share the piperidine core but have different substituents.
The uniqueness of 2-(Piperidin-4-yl)aniline dihydrochloride lies in its specific combination of aniline and piperidine moieties, which confer distinct chemical and biological properties .
特性
CAS番号 |
920966-01-4 |
|---|---|
分子式 |
C11H18Cl2N2 |
分子量 |
249.18 g/mol |
IUPAC名 |
2-piperidin-4-ylaniline;dihydrochloride |
InChI |
InChI=1S/C11H16N2.2ClH/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9;;/h1-4,9,13H,5-8,12H2;2*1H |
InChIキー |
JCPNAYJWSYRIFF-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1C2=CC=CC=C2N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13354170.png)

![4-[(3-Nitrobenzoyl)amino]benzenesulfonyl fluoride](/img/structure/B13354177.png)
![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354181.png)




![2-(13-oxo-10,16-diphenyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)phenol](/img/structure/B13354199.png)
![6-(4-Chlorophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354208.png)
amino}benzoic acid](/img/structure/B13354212.png)
